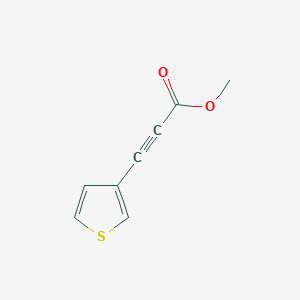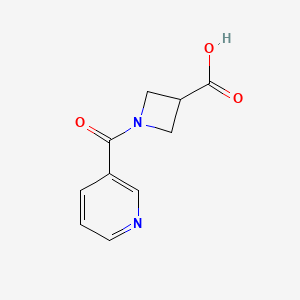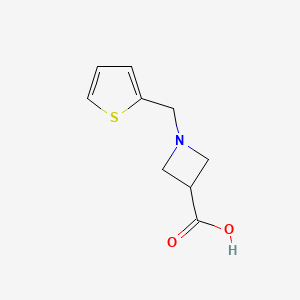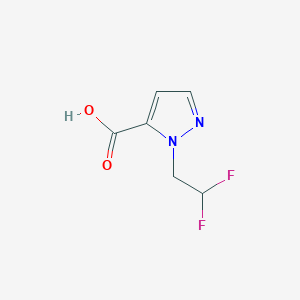![molecular formula C18H27N3O3 B1469348 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 1252655-61-0](/img/structure/B1469348.png)
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine
描述
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine (N-BPA) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. N-BPA is an analog of the naturally occurring amino acid β-alanine and is used in several synthetic processes. It has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. The aim of
科学研究应用
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. It has also been used as a substrate for the synthesis of a variety of peptides, such as β-amino acids, β-methyl amino acids, and β-amino-alcohols. N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has also been used in biochemistry, as it can be used as a substrate for the synthesis of β-alanine derivatives, which are useful for studying the effects of β-alanine on biochemical processes. Furthermore, N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been used in a variety of physiological studies, as it has been shown to have an effect on the activity of a number of enzymes and receptors.
作用机制
The mechanism of action of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine is not yet fully understood. However, it is believed to interact with a number of receptors and enzymes, which may explain its effects on biochemical and physiological processes. It is believed to interact with the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. It is also believed to interact with the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. Furthermore, it is believed to interact with the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain.
生化和生理效应
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. It has also been shown to increase the activity of the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain. Furthermore, it has been shown to have an effect on the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has a number of advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in high yields, which makes it a useful tool for studying the effects of β-alanine on biochemical and physiological processes. Furthermore, it is relatively stable and can be stored for long periods of time, which makes it useful for long-term experiments. However, one of the limitations of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine is that it is not as potent as some other β-alanine analogs, which may limit its use in certain experiments.
未来方向
The potential future directions for N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Furthermore, further studies could be conducted to determine the mechanism of action of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine and to explore its potential use in the synthesis of other β-alanine derivatives. Additionally, further studies could be conducted to explore the potential use of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine in the treatment of a variety of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies could be conducted to explore the potential use of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine in the treatment of other diseases, such as
属性
IUPAC Name |
3-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)17(24)19-9-8-16(22)23/h4-7H,8-13H2,1-3H3,(H,19,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYFAXQKRFOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)
![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)